

Technical Monograph: (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

CAS No.: 114853-61-1

Cat. No.: B599258

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CAS 1448902-18-8

Executive Summary & Significance

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral primary amine characterized by a 4-chlorophenyl moiety and an ethyl side chain at the benzylic position. It serves as a critical chiral synthon in medicinal chemistry, particularly for the development of Central Nervous System (CNS) agents, monoamine transporter ligands, and calcimimetic analogs.

Its structural integrity—specifically the (R)-configuration at the benzylic carbon—is pivotal for biological activity in downstream Active Pharmaceutical Ingredients (APIs), where enantiomeric purity dictates potency and selectivity. This guide details the structural properties, validated synthesis protocols, and analytical controls required for its application in drug development.

Chemical & Physical Specifications

The following data consolidates the physicochemical identity of the substance.

Property	Specification
Chemical Name	(1R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
CAS Number	1448902-18-8
Molecular Formula	C ₉ H ₁₂ ClN · HCl (C ₉ H ₁₃ Cl ₂ N)
Molecular Weight	206.11 g/mol
Free Base MW	169.65 g/mol
Appearance	White to off-white crystalline solid
Chirality	(R)-Enantiomer
Solubility	Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
Melting Point	>200°C (Decomposes)
Storage	Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Structural Analysis & Reactivity

The molecule features three distinct structural domains that dictate its chemical behavior:

- **The Chiral Benzylic Center (C1):** The primary amine is attached to a benzylic carbon. The (R)-configuration is maintained through the specific orientation of the ethyl group versus the phenyl ring. This center is prone to racemization under harsh basic conditions or radical mechanisms but is stable under standard acidic workups.
- **The 4-Chlorophenyl Ring:** The chlorine atom at the para-position acts as an electron-withdrawing group (EWG) via induction, slightly deactivating the ring towards electrophilic aromatic substitution while increasing the lipophilicity (LogP) of the molecule—a crucial trait for blood-brain barrier (BBB) penetration in CNS drug design.
- **The Primary Amine (-NH₂):** This is the primary handle for derivatization. It undergoes:

- Amide Coupling: Reaction with carboxylic acids/acyl chlorides.
- Reductive Amination: Condensation with aldehydes/ketones.
- SN2 Alkylation: Reaction with alkyl halides.

Synthesis Protocol: Asymmetric Reductive Amination

To ensure high enantiomeric excess (ee >98%), a stereoselective synthesis using Ellman's Sulfinamide auxiliary is the industry-standard approach. This method avoids the yield losses associated with classical resolution.

Mechanism of Action (Synthesis)

The synthesis relies on the formation of a chiral N-sulfinyl imine intermediate. The bulky tert-butanesulfinyl group directs the hydride attack to a specific face of the imine (Re-face or Si-face), establishing the stereocenter with high precision.

Step-by-Step Methodology

Reagents:

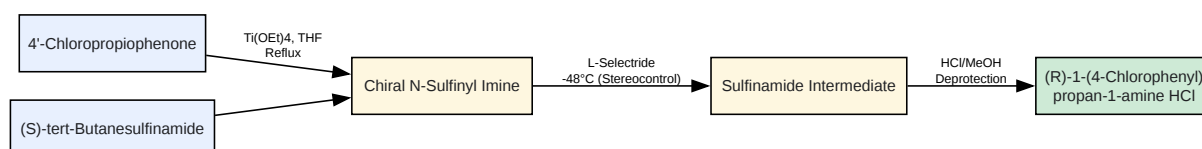
- 4'-Chloropropiophenone (Starting Material)
- (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)
- Titanium(IV) ethoxide (Ti(OEt)₄) (Lewis Acid/Water Scavenger)
- Sodium borohydride (NaBH₄) or L-Selectride
- Hydrochloric acid (4M in Dioxane)

Protocol:

- Imine Formation:

- Charge a dry reactor with 4'-Chloropropiophenone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.
- Add Ti(OEt)₄ (2.0 eq) dropwise under Nitrogen.
- Reflux at 70°C for 16–24 hours. Monitor by TLC/HPLC for ketone consumption.
- Note: Ti(OEt)₄ acts as a dehydrating agent to drive the equilibrium forward.
- Diastereoselective Reduction:
 - Cool the mixture to -48°C.
 - Slowly add L-Selectride (or NaBH₄ for lower cost/lower selectivity) (2.5 eq).
 - Stir at -48°C for 4 hours, then warm to room temperature.
 - Quench with saturated NH₄Cl solution. Filter the titanium salts through Celite.
- Deprotection & Salt Formation:
 - Dissolve the resulting sulfinamide intermediate in Methanol.
 - Add 4M HCl in Dioxane (excess).
 - Stir at room temperature for 2 hours (cleaves the N-S bond).
 - Concentrate in vacuo. Precipitate the product by adding Diethyl Ether or Ethyl Acetate.
 - Filter the white solid: (R)-1-(4-Chlorophenyl)propan-1-amine HCl.

Visualization: Synthesis Workflow



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Figure 1: Stereoselective synthesis pathway via Ellman's auxiliary chemistry.

Analytical Validation (Quality Control)

Trustworthiness in research data depends on verifying the identity and purity of this intermediate.

Enantiomeric Excess (Chiral HPLC)

- Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μ m).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm.
- Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 2.0%.

Proton NMR (1H-NMR, 400 MHz, DMSO-d6)

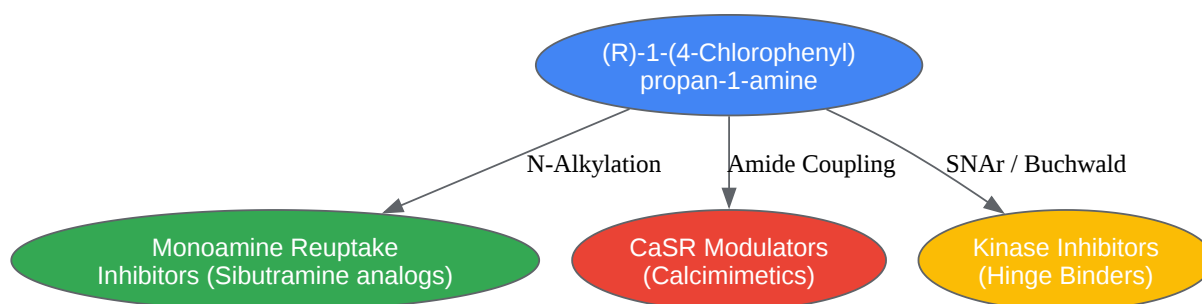
- Key Signals:
 - δ 8.5 ppm (br s, 3H, NH₃⁺).
 - δ 7.4–7.5 ppm (m, 4H, Ar-H).
 - δ 4.1 ppm (t, 1H, Ar-CH-N).
 - δ 1.8–1.9 ppm (m, 2H, CH₂).
 - δ 0.8 ppm (t, 3H, CH₃).
- Interpretation: The integration of the aromatic protons confirms the 4-chlorophenyl substitution. The triplet at 0.8 ppm confirms the ethyl chain (distinct from methyl in amphetamine analogs).

Biological Relevance & Applications

While CAS 1448902-18-8 is primarily a building block, the 1-arylpropylamine scaffold is biologically privileged.

- **Monoamine Transporter Ligands:** Analogs of this structure (alpha-ethyl phenethylamines) are known to interact with Monoamine Transporters (SERT, DAT, NET). The ethyl group often imparts different selectivity profiles compared to the methyl group found in amphetamines, reducing psychostimulant potential while retaining reuptake inhibition.
- **Calcimimetics:** The 1-arylethylamine and 1-arylpropylamine motifs are key pharmacophores in allosteric modulators of the Calcium Sensing Receptor (CaSR), such as Cinacalcet and related research compounds.
- **Kinase Inhibitors:** This amine serves as a nucleophile to introduce the chiral benzyl group into ATP-competitive kinase inhibitors, often targeting the hinge region of the protein.

Pathway Diagram: Pharmacophore Utility



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Figure 2: Downstream medicinal chemistry applications of the scaffold.

Safety & Handling

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

- Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. The hydrochloride salt is a fine dust; avoid inhalation.
- Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

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- Robichaud, A. J., et al. (2000). "Recent advances in the design and synthesis of monoamine transporter ligands." *Annual Reports in Medicinal Chemistry*, 35, 11-20. [Link](#)

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- To cite this document: BenchChem. [Technical Monograph: (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599258/docs#technical-monograph-r-1-4-chlorophenyl-propan-1-amine-hydrochloride>]

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